3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
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Overview
Description
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a triazole ring fused to a pyridine ring, with an amino group at the 3-position and a cyano group at the 7-position. The presence of these functional groups makes it a versatile building block for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile typically involves multi-component reactions. One common method is the one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of a base such as sodium hydroxide (NaOH) in ethanol under heating or ultrasonic irradiation . This method offers advantages such as short reaction times, high yields, and operational simplicity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of multi-component reactions and one-pot synthesis are likely employed due to their efficiency and scalability. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form more complex heterocyclic structures.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Bases: Sodium hydroxide (NaOH) is commonly used in the synthesis of this compound.
Solvents: Ethanol is frequently used as a solvent due to its ability to dissolve reactants and facilitate reactions.
Catalysts: In some cases, catalysts such as dicationic molten salts are used to enhance reaction efficiency.
Major Products:
Scientific Research Applications
3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives act as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which play crucial roles in cell cycle regulation and signal transduction . The compound’s ability to form hydrogen bonds and interact with biological receptors contributes to its biological activity.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar triazole-pyridine fused ring system but differs in the position of the nitrogen atoms and functional groups.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a fused ring system, used in the development of kinase inhibitors.
1,2,4-Triazolo[4,3-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring, exhibiting different biological activities.
Uniqueness: 3-Amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its versatility in forming various derivatives makes it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C7H5N5 |
---|---|
Molecular Weight |
159.15 g/mol |
IUPAC Name |
3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile |
InChI |
InChI=1S/C7H5N5/c8-4-5-1-2-12-6(3-5)10-11-7(12)9/h1-3H,(H2,9,11) |
InChI Key |
NJBVIEYECGQORB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=C2N)C=C1C#N |
Origin of Product |
United States |
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